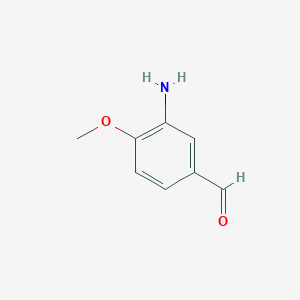

3-Amino-4-methoxybenzaldehyde

Descripción general

Descripción

Synthesis Analysis

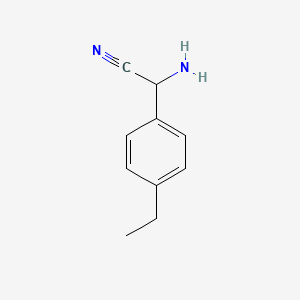

The synthesis of related compounds involves the condensation of various amino compounds with substituted benzaldehydes. For instance, one study describes the synthesis of a compound by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol, resulting in a monoclinic polymorph . Another study reports the synthesis of derivatives by reacting 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . These methods suggest that similar synthetic strategies could be employed for this compound, with appropriate modifications to the starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, a second monoclinic polymorph of a related compound was characterized, revealing the presence of intramolecular hydrogen bonding and the dihedral angles between the rings . Another study used Density Functional Theory (DFT) to investigate the ground state and natural bond analysis of a compound . These analyses provide a foundation for understanding the molecular structure of this compound, which would likely exhibit similar intramolecular interactions and geometrical features.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, acetylation and methylation reactions were investigated for certain derivatives, leading to the formation of new compounds . These reactions indicate the potential reactivity of the amino and methoxy groups in this compound, which could undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic methods and potentiometric titrations in non-aqueous solvents. The studies provide data on elemental composition, IR, NMR, and UV spectral properties, as well as pKa values in different solvents . These properties are crucial for understanding the behavior of this compound in various environments and could predict its solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Studies

Synthesis Processes : 3-Amino-4-methoxybenzaldehyde and its derivatives have been synthesized in various ways. For instance, Arslan and Algül (2007) explored the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole using a combination of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions (Arslan & Algül, 2007).

Spectroscopic Analysis : Abbas et al. (2016) conducted extensive spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin. Their study included analyzing vibrational frequencies, NMR chemical shifts, and UV-vis spectra (Abbas et al., 2016).

Biological and Chemical Applications

Antimicrobial Activities : Harohally et al. (2017) discovered that Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde showed promising antimicrobial and antiaflatoxigenic activities. These properties are crucial in combating harmful microbial agents (Harohally et al., 2017).

Chemical Sensing : Sheet et al. (2017) synthesized a coumarin-based probe using 2-hydroxy-5-methoxybenzaldehyde for detecting Al3+ ions. This compound could potentially be used for sensitive and selective metal ion sensing (Sheet et al., 2017).

Mecanismo De Acción

Target of Action

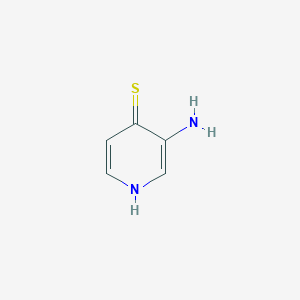

Similar compounds such as semicarbazones and thiosemicarbazones have been reported to inhibit endogenous proteolytic activity .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which are typically free radical reactions . This suggests that the compound might interact with its targets through a free radical mechanism, leading to changes in the target molecules.

Biochemical Pathways

It’s worth noting that amino acids play significant roles in regulating skeletal muscle metabolism . Therefore, it’s plausible that 3-Amino-4-methoxybenzaldehyde, being an amino compound, might have some influence on these pathways.

Pharmacokinetics

The compound’s molecular weight (15116 g/mol) and its physical form (yellow to brown solid) suggest that it might have good bioavailability .

Result of Action

Given its potential interaction with proteolytic activity, it might influence protein turnover and other related cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at 2-8°C and protected from light , suggesting that these conditions might be optimal for its stability and efficacy.

Propiedades

IUPAC Name |

3-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVKDLWPHIKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566542 | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351003-10-6 | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

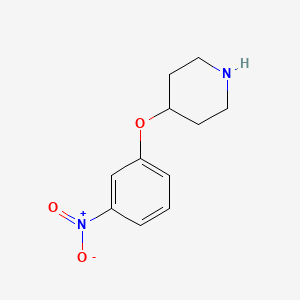

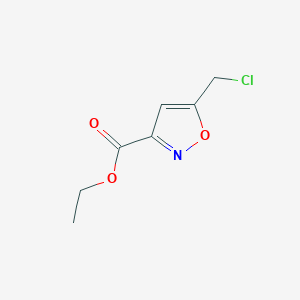

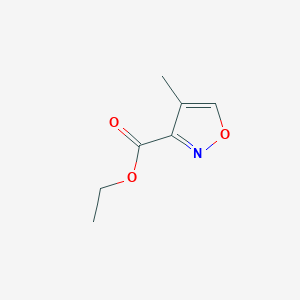

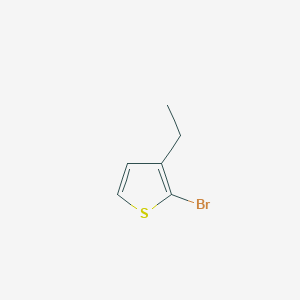

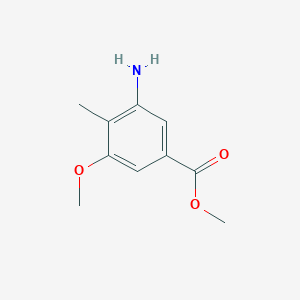

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)